molecular formula C16H15F3N2O2S B2707926 Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate CAS No. 505064-91-5

Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate

Cat. No.: B2707926
CAS No.: 505064-91-5
M. Wt: 356.36
InChI Key: XNWBBKAETVDHIK-UHFFFAOYSA-N
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Description

Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate is a chemical compound with the molecular formula C16H15F3N2O2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate typically involves the reaction of 4-phenyl-6-(trifluoromethyl)pyrimidine-2-thiol with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the ester group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrimidine ring can interact with various enzymes and receptors, modulating their activity. The thiol group can form covalent bonds with target proteins, altering their function.

Comparison with Similar Compounds

Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate can be compared with other pyrimidine derivatives, such as:

    4-phenyl-6-(trifluoromethyl)pyrimidine-2-thiol: Lacks the ethyl ester group, making it less lipophilic.

    Ethyl 3-{[4-phenyl-6-(methyl)pyrimidin-2-yl]thio}propanoate: Lacks the trifluoromethyl group, reducing its biological activity.

    Ethyl 3-{[4-phenyl-6-(chloromethyl)pyrimidin-2-yl]thio}propanoate: Contains a chloromethyl group instead of trifluoromethyl, altering its reactivity and biological properties.

This compound stands out due to its trifluoromethyl group, which enhances its stability and biological activity compared to similar compounds.

Properties

IUPAC Name

ethyl 3-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O2S/c1-2-23-14(22)8-9-24-15-20-12(11-6-4-3-5-7-11)10-13(21-15)16(17,18)19/h3-7,10H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWBBKAETVDHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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